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Compound of Interest

Compound Name:
5-bromo-3-methyl-1H-indole-2-

carboxylic Acid

CAS No.: 70070-32-5

Cat. No.: B1268686

Get Quote

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged

scaffold" for its presence in a multitude of natural products and clinically approved drugs.[1] Its

unique electronic properties and ability to form various non-covalent interactions allow it to bind

to a diverse range of biological targets. Strategic modification of the indole ring is a proven

method for modulating pharmacological activity. The introduction of a bromine atom,

particularly at the 5-position, can significantly enhance therapeutic potential by altering

lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive

exploration of the predicted biological activities of 5-bromo-3-methyl-1H-indole-2-carboxylic
acid. While direct experimental data for this specific molecule is limited, this document

synthesizes findings from closely related 5-bromoindole analogs to construct a predictive

pharmacological profile, offering a valuable resource for researchers and drug development

professionals.

Physicochemical Properties of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid

A foundational understanding of the molecule's physicochemical properties is crucial for

predicting its behavior in biological systems.[3]
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Property Value Source

Molecular Formula C₁₀H₈BrNO₂ PubChem[3]

Molecular Weight 254.08 g/mol PubChem[3]

IUPAC Name
5-bromo-3-methyl-1H-indole-2-

carboxylic acid
PubChem[3]

CAS Number 70070-32-5 ChemicalBook[4]

Appearance
White to off-white solid

(Predicted)
BenchChem[2]

Solubility Insoluble in water (Predicted) BenchChem[2]

Anticipated Biological Activities and Therapeutic
Potential
The introduction of a 5-bromo substituent is a well-established strategy in medicinal chemistry

to enhance potency and modulate pharmacokinetic properties.[2] Based on extensive research

into its close analogs, 5-bromo-3-methyl-1H-indole-2-carboxylic acid is predicted to exhibit a

range of significant biological activities.

Anticancer Activity: A Multi-faceted Approach
Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents,

demonstrating efficacy against various human cancer cell lines.[5] The mechanisms of action

are often multifaceted, involving the inhibition of critical enzymes and disruption of cellular

processes essential for tumor growth.

A. Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its

aberrant activation is a hallmark of many cancers.[5] Novel 5-bromoindole-2-carboxylic acid

derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2

(liver), A549 (lung), and MCF-7 (breast).[6][7] Molecular docking studies and in vitro assays

have confirmed that these compounds can bind to the ATP-binding site of the EGFR tyrosine
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kinase domain.[6][7] This inhibition blocks downstream signaling, leading to cell cycle arrest

and the induction of apoptosis.[5][6][7]
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Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
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B. Disruption of Mitotic Spindle

Certain indole derivatives have been reported to act as anticancer drugs by disrupting the

mitotic spindle, a critical cellular structure for cell division.[6][7] This mechanism prevents

cancer cell proliferation, expansion, and invasion.[5][7]

Quantitative Data: In Vitro Anticancer Activity of 5-Bromoindole Derivatives
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Compound Target Cell Line IC₅₀ (µM) Reference

Compound 3a HepG2 (Liver) 14.3 [8]

Compound 3a A549 (Lung) > 50 [7]

Compound 3a MCF-7 (Breast) > 50 [7]

Compound 23p† HepG2 (Liver) 2.36 [9]

Compound 23p† A549 (Lung) 2.89 [9]

Compound 7d‡ MCF-7 (Breast) 2.93 [10]

Sunitinib HepG2 (Liver) 31.59 [9]

Doxorubicin MCF-7 (Breast) 0.46 [10]
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Experimental Protocol: MTT Assay for Antiproliferative Activity
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This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a

compound on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density

of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole

derivative (typically from a stock solution in DMSO, ensuring the final DMSO concentration is

below 0.5%).[2] Include a vehicle control (DMSO only) and a positive control (e.g.,

Doxorubicin).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.[2]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours to allow for the formation of formazan crystals.[2]

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g.,

DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.[2]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%).

Antimicrobial Activity: A Broad-Spectrum Potential
The 5-bromoindole scaffold is a key feature in the design of novel antimicrobial agents.[1]

Derivatives have shown promising activity against both Gram-negative and Gram-positive

bacteria, as well as some fungi.

Ten 5-bromoindole-2-carboxamides were synthesized and evaluated for antibacterial activity,

with several compounds exhibiting high activity against Escherichia coli and Pseudomonas

aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.35–1.25 μg/mL.

[11] Furthermore, 5-bromo-substituted indole-polyamine conjugates have demonstrated broad-
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spectrum activity, particularly against Staphylococcus aureus and Acinetobacter baumannii

(MIC ≤ 0.28 µM).[12] These conjugates may act by disrupting the bacterial membrane.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing
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Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

Preparation: Prepare a two-fold serial dilution of the test compound in cation-adjusted

Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then

dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

Controls: Include a positive control (broth with inoculum, no compound) and a negative

control (broth only).

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the organism.

Antiviral Activity: An Emerging Frontier
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The indole nucleus is a key pharmacophore in the development of antiviral agents, with

derivatives showing activity against a range of viruses, including HIV, Hepatitis C (HCV), and

influenza.[5][13] Recently, a bromo-indole derivative, the dihydrochloride of 6-bromo-5-

methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, exhibited a

reliable antiviral effect against SARS-CoV-2 in vitro.[14][15] This compound completely

inhibited the replication of the virus at a concentration of 52.0 μM and showed a high selectivity

index of 78.6.[14][16] The mechanisms for antiviral indole derivatives can vary, including acting

as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV or inhibiting other critical

stages of the viral life cycle.[5]

Conclusion and Future Directions
5-bromo-3-methyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored,

chemical entity with significant potential in drug discovery. The strategic inclusion of the 5-

bromo substituent on the indole ring is a proven method for enhancing biological activity.[2]

While direct experimental data for this specific compound remains scarce, the known

anticancer, antimicrobial, and antiviral activities of its close analogs provide a strong rationale

for its further investigation.

Future research should focus on the efficient synthesis and purification of 5-bromo-3-methyl-
1H-indole-2-carboxylic acid, followed by comprehensive in vitro screening against a diverse

panel of cancer cell lines, bacterial and fungal strains, and viruses. Subsequent structure-

activity relationship (SAR) studies will be crucial for optimizing its design to develop potent and

selective therapeutic agents for a range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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